molecular formula C8H4F3NO B11775590 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole

Cat. No.: B11775590
M. Wt: 187.12 g/mol
InChI Key: QFCNPOVTXJFHDM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto a benzoxazole scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoxazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H

InChI Key

QFCNPOVTXJFHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)C(F)F

Origin of Product

United States

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